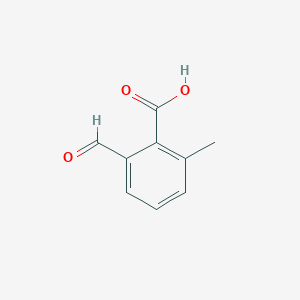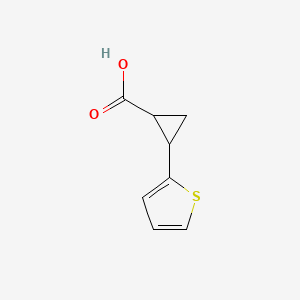
3-Ethoxy-5-phenylthiophene-2-carboxylic acid
Vue d'ensemble
Description
3-Ethoxy-5-phenylthiophene-2-carboxylic acid is a heterocyclic organic compound used in scientific research. It has a molecular formula of C13H12O3S and a molecular weight of 248.3 .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-5-phenylthiophene-2-carboxylic acid consists of a thiophene ring substituted with an ethoxy group at the 3rd position and a phenyl group at the 5th position . The carboxylic acid functional group is attached to the 2nd position of the thiophene ring .Applications De Recherche Scientifique
Polymer Synthesis and Characterization
3-Ethoxy-5-phenylthiophene-2-carboxylic acid has been investigated in the synthesis of functionalized polyterthiophenes. Terthiophene-3′-carboxylic acid (TTCA), a derivative, shows significant potential in the creation of conducting polymers. These polymers exhibit unique properties such as increased conductivity even in a fully oxidized state and fast electrochromic switching, making them suitable for various electronic applications (Lee, Shim, & Shin, 2002).
Synthesis of Luminescent Molecular Crystals
The compound has been utilized in synthesizing organic compounds that act as building blocks for luminescent molecular crystals. These crystals exhibit highly stable photoluminescence under ambient conditions, indicating potential applications in optical devices and materials science (Zhestkij et al., 2021).
Solar Cell Enhancement
In the domain of renewable energy, specifically solar cells, derivatives of 3-Ethoxy-5-phenylthiophene-2-carboxylic acid, like TTCA, are significant. They are used in creating conductive polymer dyes for sensitizing solar cells, optimizing parameters like charge-transfer processes, and enhancing cell efficiency. Studies show that these dyes, especially when bearing a carboxylic acid group, strongly bind to TiO2 layers, leading to improved photovoltaic performance (Yoon et al., 2011).
Fluorescent Sensing for Protein Detection
Derivatives of this compound, like terthiophene carboxylic derivatives, have been explored as fluorescent biosensors for protein detection. These compounds exhibit fluorescence intensity changes proportional to the concentration of target proteins like Bovine Serum Albumin and Lectin from Triticum, highlighting their potential in biomedical analysis and diagnostics (Hu, Xia, & Elioff, 2016).
Electrochemical Applications
The compound's derivatives are also notable in electrochemical applications. For instance, they are used in the construction of metal-organic frameworks (MOFs) for electrocatalysis, showcasing significant performance in both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). These applications point towards their potential in energy storage and conversion technologies (Qiu et al., 2020).
Propriétés
IUPAC Name |
3-ethoxy-5-phenylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-2-16-10-8-11(17-12(10)13(14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYWXOIHUAIRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-phenylthiophene-2-carboxylic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)





![1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B2605438.png)

![N-Boc-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2605442.png)
![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)

![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)